2-(Aminomethyl)-4-chloro-3,5-difluoro-phenol
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Overview
Description
2-(Aminomethyl)-4-chloro-3,5-difluoro-phenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with chlorine and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-3,5-difluoro-phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-chloro-3,5-difluorophenol.
Aminomethylation: The phenol derivative undergoes aminomethylation using formaldehyde and a primary amine, such as methylamine, under acidic conditions. This step introduces the aminomethyl group to the phenol ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-chloro-3,5-difluoro-phenol can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to modify the functional groups, such as converting the aminomethyl group to a primary amine.
Substitution: The chlorine and fluorine atoms on the phenol ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Introduction of new functional groups, such as hydroxyl or alkoxy groups, on the phenol ring.
Scientific Research Applications
2-(Aminomethyl)-4-chloro-3,5-difluoro-phenol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-chloro-3,5-difluoro-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the phenol ring and halogen substituents contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-4-chloro-3,5-difluoro-aniline: Similar structure but with an aniline group instead of a phenol.
2-(Aminomethyl)-4-chloro-3,5-difluoro-benzyl alcohol: Contains a benzyl alcohol group instead of a phenol.
2-(Aminomethyl)-4-chloro-3,5-difluoro-toluene: Features a toluene group instead of a phenol.
Uniqueness
2-(Aminomethyl)-4-chloro-3,5-difluoro-phenol is unique due to the presence of both the aminomethyl and phenol groups, which provide distinct reactivity and binding properties. The combination of chlorine and fluorine substituents further enhances its chemical stability and potential for diverse applications.
Properties
Molecular Formula |
C7H6ClF2NO |
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Molecular Weight |
193.58 g/mol |
IUPAC Name |
2-(aminomethyl)-4-chloro-3,5-difluorophenol |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-4(9)1-5(12)3(2-11)7(6)10/h1,12H,2,11H2 |
InChI Key |
LULGKEZAQKUUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)CN)O |
Origin of Product |
United States |
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